molecular formula C9H12NO+ B156315 (1R,2S)-1-amino-2-indanol CAS No. 136030-00-7

(1R,2S)-1-amino-2-indanol

Cat. No.: B156315
CAS No.: 136030-00-7
M. Wt: 150.20 g/mol
InChI Key: LOPKSXMQWBYUOI-DTWKUNHWSA-O
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Description

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems. The presence of both an amino group and a hydroxyl group on the indane ring makes it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-amino-2-indanol typically involves asymmetric reduction or resolution methods. One common approach is the asymmetric reduction of 2-indanone using chiral catalysts or reagents. For instance, the use of borane-dimethyl sulfide complex in the presence of chiral oxazaborolidine catalysts can yield this compound with high enantiomeric purity .

Industrial Production Methods: Industrial production often employs biocatalytic methods due to their efficiency and selectivity. Enzymatic reduction of 2-indanone using specific reductases can produce this compound on a large scale. These methods are advantageous as they offer environmentally friendly alternatives to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-amino-2-indanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-indanone.

    Reduction: Secondary or tertiary amines.

    Substitution: Tosylated derivatives.

Scientific Research Applications

(1R,2S)-1-amino-2-indanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-2-indanol involves its interaction with specific molecular targets, often through hydrogen bonding and stereospecific interactions. The amino and hydroxyl groups enable the compound to form stable complexes with enzymes and receptors, influencing their activity. These interactions are crucial in its role as a chiral auxiliary and in its biological activity .

Comparison with Similar Compounds

  • (1S,2R)-1-amino-2-indanol
  • 2-amino-1-indanol
  • 1-amino-2-tetralol

Comparison: (1R,2S)-1-amino-2-indanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer (1S,2R)-1-amino-2-indanol, it exhibits different biological activities and interactions with chiral environments. The presence of both an amino and hydroxyl group on the indane ring distinguishes it from other similar compounds like 2-amino-1-indanol and 1-amino-2-tetralol, which may lack one of these functional groups .

Biological Activity

(1R,2S)-1-amino-2-indanol is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its biological activity and utility as a chiral auxiliary. This article provides a comprehensive overview of the biological activity of this compound, including its applications in drug development, particularly in the synthesis of HIV protease inhibitors, and its role as a ligand in asymmetric catalysis.

This compound has the molecular formula C9H11NOC_9H_{11}NO and is characterized by a rigid cyclic structure that contributes to its biological properties. The compound exists in both cis and trans forms, with the cis form being more relevant for biological applications. Its stereochemistry is crucial for its interaction with biological targets.

HIV Protease Inhibitors

One of the most notable applications of this compound is in the development of HIV protease inhibitors. This compound serves as an important intermediate in the synthesis of several potent inhibitors that are critical for anti-HIV therapy. For instance, studies have shown that derivatives of this compound can effectively inhibit HIV-1 protease, which is essential for viral replication .

Case Study: Synthesis of Indinavir
Indinavir sulfate (Crixivan), an antiretroviral medication used to treat HIV/AIDS, incorporates this compound in its structure. The synthesis of this compound involves several steps where this compound acts as a chiral auxiliary, facilitating the formation of the desired stereochemistry required for biological activity .

Role as a Chiral Auxiliary

This compound is widely used as a chiral auxiliary in asymmetric synthesis. Its rigid cyclic structure allows it to effectively control stereochemistry during reactions such as:

  • Enantioselective Reduction : It has been shown to enhance the enantioselectivity of reductions involving carbonyl compounds .
  • Diastereoselective Reactions : The compound is utilized in diastereoselective enolate alkylation and reduction processes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
HIV Protease Inhibition Acts as an intermediate in synthesizing potent HIV protease inhibitors.
Chiral Auxiliary Facilitates asymmetric transformations and enhances enantioselectivity.
Ligand in Catalysis Used in various catalytic systems for asymmetric synthesis.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes. For example, in HIV protease inhibition, the compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for replication. This action disrupts the viral life cycle and helps control infection.

Research Findings

Recent studies have explored various synthetic strategies to obtain enantiomerically pure forms of this compound. These strategies include:

  • Enzymatic Resolution : Utilizing lipases for selective acylation to achieve high enantiomeric excess .
  • Oxidative Methods : Employing oxidizing agents to convert indenes into their corresponding amino alcohols with controlled stereochemistry .

Properties

CAS No.

136030-00-7

Molecular Formula

C9H12NO+

Molecular Weight

150.20 g/mol

IUPAC Name

[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]azanium

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/p+1/t8-,9+/m0/s1

InChI Key

LOPKSXMQWBYUOI-DTWKUNHWSA-O

SMILES

C1C(C(C2=CC=CC=C21)N)O

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)[NH3+])O

Canonical SMILES

C1C(C(C2=CC=CC=C21)[NH3+])O

Appearance

Powder

Key on ui other cas no.

136030-00-7
7480-35-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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